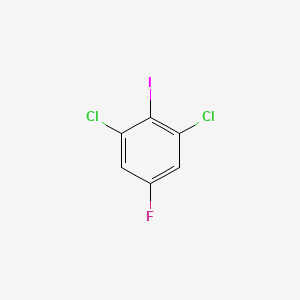

2,6-Dichloro-4-fluoroiodobenzene

Description

Academic Context and Significance of Polyhalogenated Iodobenzenes

Polyhalogenated iodobenzenes are highly valued in organic synthesis due to the distinct reactivity of the carbon-iodine bond. Aryl iodides are crucial precursors for a multitude of chemical transformations, most notably in cross-coupling reactions. nih.govacs.org These reactions, such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of multiple halogen substituents on the aromatic ring, as seen in 2,6-dichloro-4-fluoroiodobenzene, further modulates the electronic properties and reactivity of the molecule, offering a handle for selective chemical modifications. These compounds also serve as precursors for the synthesis of hypervalent iodine reagents, which are powerful oxidizing agents in their own right. nih.gov

Theoretical Frameworks for Understanding Halogen Effects in Aromatic Systems

The influence of halogen atoms on the reactivity of an aromatic ring is a classic example of competing electronic effects. Halogens are more electronegative than carbon and thus exert a deactivating, electron-withdrawing inductive effect (-I effect) on the benzene (B151609) ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. masterorganicchemistry.com

However, halogens also possess lone pairs of electrons that can be donated to the aromatic system through resonance (+M effect or pi-donation). masterorganicchemistry.com This resonance effect directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the case of polyhalogenated systems, the interplay of these inductive and resonance effects from multiple halogens, along with steric hindrance, governs the regioselectivity and rate of chemical reactions. The substitution of fluorine atoms, in particular, can have a dramatic effect on the strength of halogen bonds, sometimes leading to interactions that are up to 100% stronger. nih.gov

Historical Development of Research on Aryl Iodides in Organic Synthesis

The utility of aryl iodides in organic synthesis has been recognized for over a century, with early examples including the Ullmann condensation. However, the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century truly revolutionized their application. nih.gov The development of these powerful bond-forming methodologies has led to a surge in the synthesis and utilization of a wide array of functionalized aryl iodides.

Historically, methods for synthesizing aryl iodides included direct iodination of aromatic compounds and the Sandmeyer reaction, which involves the diazotization of aromatic amines followed by treatment with an iodide salt. nih.govacs.org Over the years, a plethora of new methods have been developed, including those that utilize arylhydrazines, aryl boronic acids, and other activated precursors, providing milder and more efficient routes to these valuable synthetic intermediates. nih.govacs.orgumich.edu

Chemical Profile of this compound

| Property | Value |

| CAS Number | 939990-10-0 biosynth.comoakwoodchemical.com |

| Molecular Formula | C₆H₂Cl₂FI biosynth.comoakwoodchemical.com |

| Molecular Weight | 290.89 g/mol biosynth.comoakwoodchemical.com |

| Boiling Point | 254.5 °C biosynth.com |

| Flash Point | 77 °C biosynth.com |

This data is compiled from publicly available chemical databases.

Synthesis and Reactivity

A known preparation method for a derivative of this compound involves a Grignard exchange reaction. Specifically, this compound can be reacted with isopropyl magnesium chloride at low temperatures to form a phenylmagnesium chloride Grignard reagent. patsnap.comgoogle.com This intermediate can then undergo a formylation reaction with N,N-dimethylformamide to produce 2,6-dichloro-4-fluorobenzaldehyde (B1424262) after hydrolysis. patsnap.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDDNJADWILQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Fluoroiodobenzene

Direct Halogenation Approaches to 2,6-Dichloro-4-fluoroiodobenzene

Direct halogenation involves the introduction of a halogen atom onto an aromatic ring through an electrophilic substitution reaction. In the context of synthesizing this compound, the most logical precursor for a direct approach would be 1,3-dichloro-5-fluorobenzene (B75098). nist.govuni.lu The objective is to introduce an iodine atom at the C4 position.

However, the direct iodination of 1,3-dichloro-5-fluorobenzene presents significant challenges. The benzene (B151609) ring is highly deactivated due to the electron-withdrawing effects of the two chlorine atoms and the fluorine atom. This deactivation makes the aromatic ring less susceptible to electrophilic attack, requiring harsh reaction conditions. Typical iodinating agents like iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) would be necessary to generate a potent electrophile. The regioselectivity of such a reaction would be directed by the existing substituents, with the position para to the fluorine and meta to both chlorine atoms being the target. While theoretically plausible, this direct route is often less favored in practice compared to precursor-based methods due to potential side reactions and the difficulty in achieving high conversion of the deactivated substrate.

Precursor-Based Synthetic Routes to this compound

More commonly, this compound is synthesized from precursors that already contain a functional group, which facilitates the introduction of the iodine atom.

A well-established method for introducing a halogen to an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from a primary aromatic amine. For the target compound, the logical starting material is 2,6-dichloro-4-fluoroaniline (B1304677). oakwoodchemical.comsigmaaldrich.com

The synthesis involves two main steps:

Diazotization: 2,6-dichloro-4-fluoroaniline is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like sulfuric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺). The use of a tubular reactor for diazotization has been shown to improve stability and yield by reducing side reactions like diazonium salt coupling and decomposition. google.com

Iodination: The resulting diazonium salt solution is then treated with an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), allowing the iodide ion to substitute its position on the aromatic ring, yielding this compound.

This route is generally effective and provides high regioselectivity, as the position of the iodine atom is predetermined by the amino group's location on the precursor.

Grignard reactions offer another versatile pathway for forming carbon-halogen bonds. In this approach, an organomagnesium compound (Grignard reagent) is reacted with an iodine source. To synthesize this compound, one would first need to prepare the corresponding Grignard reagent.

This can be achieved via a magnesium-halogen exchange, a method particularly useful for preparing highly functionalized organomagnesium reagents. harvard.edu A suitable precursor, such as 5-bromo-1,3-dichloro-2-fluorobenzene, google.comnih.gov can be reacted with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). harvard.edu This exchange reaction forms the more stable aryl Grignard reagent, 2,6-dichloro-4-fluorophenylmagnesium chloride, and isopropyl bromide. This newly formed Grignard reagent can then be reacted with elemental iodine (I₂) to furnish the final product, this compound. The reactivity of Grignard reagents is highly dependent on temperature, which allows for the presence of other functional groups if the reaction is maintained at low temperatures. harvard.edu

Conversely, this compound itself can be used as a starting material to generate a Grignard reagent for further reactions, for example, in the synthesis of 2,6-dichloro-4-fluorobenzaldehyde (B1424262). patsnap.comgoogle.com This highlights the utility of the iodine-magnesium exchange process.

The synthesis can also commence from other halogenated benzene derivatives through multi-step sequences. For instance, the synthesis of 2,4-dichlorofluorobenzene has been achieved by starting with a mixture of orthodichlorobenzene and santochlor, followed by nitration, fluoridation, and chlorination. google.com A similar multi-step manipulation of substituents could be envisioned for this compound, although such routes can be complex and may result in isomeric mixtures that require purification.

A summary of the primary precursor-based routes is presented below.

| Starting Material | Key Reagents/Reaction Type | Product |

| 2,6-Dichloro-4-fluoroaniline | 1. NaNO₂, H₂SO₄ (Diazotization) 2. KI (Sandmeyer Reaction) | This compound |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 1. i-PrMgCl (Mg-Halogen Exchange) 2. I₂ (Iodination) | This compound |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and waste. Modern organic synthesis increasingly relies on systematic approaches like Design of Experiments (DoE) and high-throughput screening to identify optimal parameters. beilstein-journals.orgbohrium.com

For a typical Sandmeyer reaction starting from 2,6-dichloro-4-fluoroaniline, several parameters can be fine-tuned:

Temperature: Diazotization requires strict temperature control (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Reagent Stoichiometry: The molar ratios of the aniline, sodium nitrite, and acid must be carefully controlled to ensure complete diazotization without undesirable side reactions.

Reaction Time: Sufficient time must be allowed for both the diazotization and the subsequent iodination steps to proceed to completion.

Catalyst: While the Sandmeyer reaction with iodide does not typically require a copper catalyst, related reactions do, and catalyst choice can be critical. nih.gov

Automated flow reactors can offer precise control over these parameters, leading to improved yields and consistency. beilstein-journals.org The table below illustrates a hypothetical optimization study for the iodination step.

| Experiment | Temperature (°C) | KI (equivalents) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 1.1 | 1 | 75 |

| 2 | 25 | 1.5 | 2 | 82 |

| 3 | 40 | 1.1 | 1 | 80 |

| 4 | 40 | 1.5 | 2 | 88 |

Sustainable Synthesis and Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key areas for improvement include the choice of solvents, reduction of waste, and improvement of atom economy.

Solvent Selection: Traditional organic syntheses often use hazardous chlorinated solvents like methylene (B1212753) chloride. orgsyn.org Replacing these with greener alternatives such as water (where possible), ethanol, or super-critical CO₂ can significantly reduce environmental harm.

Atom Economy: Precursor-based routes like the Sandmeyer reaction have inherently poor atom economy due to the loss of the diazotization and salt-forming reagents as waste. Developing catalytic cycles that can regenerate reagents or direct C-H activation/iodination routes under milder conditions would be a significant advancement.

Waste Reduction: Processes that minimize the formation of by-products are preferred. For example, a patent for a related compound, 2,6-dichloro-4-trifluoromethyl-aniline, highlights a process that is environmentally friendly and allows for the recovery of ammonia. google.com Similar considerations, such as the recovery and reuse of acids or solvents, can be applied to the synthesis of this compound.

Energy Efficiency: Utilizing continuous flow processes can not only improve reaction control but also reduce energy consumption compared to large-scale batch reactors that require prolonged heating or cooling. beilstein-journals.org The use of tubular reactors for diazotization, which shortens reaction times, is a step in this direction. google.com

While specific research on green methodologies for this compound is not extensively published, the general principles of sustainable synthesis provide a clear framework for future process development.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Fluoroiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The presence of multiple halogen atoms on 2,6-dichloro-4-fluoroiodobenzene makes it a candidate for such transformations.

Displacement of Halogen Substituents in this compound

In nucleophilic aromatic substitution reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgopenstax.org For halogenated aromatic compounds, the reactivity order for the leaving group is typically F > Cl > Br > I, which is counterintuitive to the trend of bond strength but is a consequence of the rate-determining step usually being the initial nucleophilic attack. masterorganicchemistry.com

In the context of this compound, the fluorine atom is the most likely halogen to be displaced by a nucleophile in an SNAr reaction, provided the reaction conditions are suitable for this pathway. The two chlorine atoms, being ortho and para to the fluorine, contribute to the electron deficiency of the carbon atom attached to the fluorine, thereby activating it towards nucleophilic attack.

Mechanistic Studies on the Influence of Fluorine on SNAr Reactivity

The fluorine atom plays a crucial role in activating the aromatic ring for nucleophilic aromatic substitution. Its high electronegativity withdraws electron density from the ring through the inductive effect, making the ring more susceptible to attack by nucleophiles. masterorganicchemistry.com This effect is most pronounced at the carbon atom to which the fluorine is attached and the ortho and para positions. In SNAr reactions, the formation of the resonance-stabilized carbanion intermediate (Meisenheimer complex) is often the rate-determining step. libretexts.org The presence of fluorine ortho or para to the leaving group helps to stabilize this intermediate through its strong electron-withdrawing inductive effect.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, resulting in the substitution of a hydrogen atom. uomustansiriyah.edu.iq The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. perlego.comyoutube.com

Regioselectivity and Steric Hindrance Effects

In this compound, all substituents are halogens, which are deactivating yet ortho, para-directing groups due to a combination of their inductive electron-withdrawing and resonance electron-donating effects. libretexts.org The directing influence of the substituents in a polysubstituted benzene (B151609) ring is a cumulative effect. libretexts.org

The iodine atom is the least electronegative and most polarizable of the halogens present, making it the most activating (or least deactivating) among them. The fluorine atom is the most electronegative and thus the most deactivating. The two chlorine atoms provide significant steric hindrance around the positions ortho to them.

Considering these factors, electrophilic attack is most likely to occur at the positions least sterically hindered and electronically favored. The positions ortho to the iodine and meta to the chlorine and fluorine atoms (positions 3 and 5) are the most probable sites for electrophilic substitution. The significant steric bulk of the two chlorine atoms flanking the iodine atom would sterically hinder attack at the positions ortho to the iodine. Therefore, electrophilic substitution would likely occur at the positions ortho to the fluorine and meta to the two chlorine atoms. However, the strong deactivating nature of the fluorine would reduce the reactivity of these positions. The interplay between the electronic directing effects and steric hindrance ultimately determines the final product distribution. uomustansiriyah.edu.iqyoutube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound is a suitable substrate for these reactions due to the presence of iodo and chloro substituents, which can participate in oxidative addition steps with transition metal catalysts.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. rug.nlnih.gov The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F, which is opposite to that observed in SNAr reactions and correlates with the C-X bond dissociation energy.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nih.govlibretexts.org For this compound, the more reactive C-I bond would be expected to undergo selective coupling with a boronic acid or its ester in the presence of a palladium catalyst and a base, leaving the C-Cl bonds intact under appropriate conditions. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to occur selectively at the C-I bond due to its higher reactivity. libretexts.orgnih.gov This allows for the introduction of an alkynyl group at the 1-position. Studies on related dihalosubstituted compounds have shown that the acetylene (B1199291) group adds to the more reactive halide site. libretexts.org

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. rug.nllibretexts.org For this compound, selective amination at the C-I bond can be achieved, taking advantage of the differential reactivity of the halogen substituents.

Below is a table summarizing the expected primary products for the palladium-catalyzed cross-coupling reactions of this compound.

| Reaction Type | Coupling Partner | Expected Primary Product |

| Suzuki-Miyaura | R-B(OH)2 | 1-R-2,6-dichloro-4-fluorobenzene |

| Sonogashira | R-C≡CH | 1-(R-C≡C)-2,6-dichloro-4-fluorobenzene |

| Buchwald-Hartwig | R-NH2 | N-R-2,6-dichloro-4-fluoroaniline |

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions, most notably the Ullmann condensation, are fundamental methods for the formation of carbon-heteroatom and carbon-carbon bonds. byjus.comwikipedia.orgorganic-chemistry.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a biaryl compound, often requiring high temperatures. byjus.comwikipedia.org Modern variations, known as Ullmann-type reactions, facilitate the formation of aryl ethers, aryl amines, and aryl thioethers from aryl halides and respective nucleophiles under milder conditions, often employing copper salts and ligands. wikipedia.orgorganic-chemistry.org

The reactivity of the aryl halide in these reactions is dependent on the nature of the halogen, with the typical reactivity trend being I > Br > Cl. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring generally enhances the substrate's reactivity. wikipedia.org

In the case of this compound, the molecule possesses three halogen substituents. Based on general reactivity principles, the carbon-iodine bond would be the most susceptible to oxidative addition to a copper catalyst. However, a thorough review of scientific literature reveals a lack of specific studies detailing the use of this compound in copper-mediated coupling reactions such as the Ullmann condensation or Sonogashira couplings. While the reaction is theoretically feasible, particularly at the C-I position, no published research findings, reaction conditions, or yield data for this specific substrate were identified.

Exploration of Other Metal Catalysts for C-X Bond Activation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C, C-N, and C-O bonds. nobelprize.org Key examples include the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org These reactions typically proceed via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org

For polyhalogenated substrates, the site of reactivity is generally determined by the bond dissociation energy of the carbon-halogen bond, leading to a high degree of selectivity. The established order of reactivity is C-I > C-Br > C-Cl > C-F. libretexts.orgnsf.gov Therefore, for this compound, any palladium-catalyzed cross-coupling would be expected to occur exclusively at the carbon-iodine bond. The two ortho-chloro substituents provide significant steric hindrance around the iodine atom, which could potentially impact reaction rates and require specialized bulky ligands to facilitate catalysis.

Despite the theoretical potential for selective functionalization, a comprehensive search of chemical databases and literature indicates that this compound has not been reported as a substrate in studies focusing on palladium-catalyzed or other non-copper metal-catalyzed cross-coupling reactions. Consequently, there are no specific research findings, catalyst systems, or data tables available for its use in Suzuki, Heck, Sonogashira, or other related C-X bond activation contexts.

Hypervalent Iodine Chemistry Involving this compound

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell, typically existing in a +3 (λ³-iodane) or +5 (λ⁵-iodane) oxidation state. wikipedia.orgprinceton.edu These reagents are highly valued in organic synthesis for their role as mild and selective oxidizing agents and their ability to participate in electrophilic functionalization reactions, often serving as environmentally benign alternatives to heavy metal reagents. nih.govnih.govresearchgate.net

The most common route to hypervalent iodine(III) reagents is the oxidation of aryl iodides (ArI). diva-portal.org This transformation establishes the aryl-λ³-iodane core, which can then be used in a variety of synthetic applications.

Synthesis and Characterization of Hypervalent Iodine Derivatives

The synthesis of hypervalent iodine(III) compounds generally involves the oxidation of a corresponding iodoarene. diva-portal.org Common methods include:

Reaction with peracids (like m-chloroperoxybenzoic acid) in the presence of acetic acid to form (diacetoxyiodo)arenes (ArI(OAc)₂). arkat-usa.org

Treatment with chlorine gas or sources of positive chlorine to yield (dichloroiodo)arenes (ArICl₂). nsf.gov

Oxidation with reagents like Selectfluor or treatment with hydrofluoric acid to produce (difluoroiodo)arenes (ArIF₂). nih.gov

These iodine(III) derivatives are stable, often crystalline solids that can be isolated and characterized using standard spectroscopic techniques (NMR, IR) and X-ray crystallography. nih.gov The substituents on the aryl ring can influence the stability and reactivity of the resulting hypervalent iodine compound. For instance, electron-withdrawing groups can enhance the electrophilicity and oxidizing power of the iodine center. nih.gov

Given its structure, this compound is a plausible precursor for a hypervalent iodine reagent. The electron-withdrawing nature of the two chlorine and one fluorine atoms would be expected to yield a highly electrophilic iodine(III) center upon oxidation. However, a detailed search of the scientific literature did not yield any reports on the successful synthesis and characterization of hypervalent iodine derivatives starting from this compound. There is no published data on the preparation of compounds such as (diacetoxy)(2,6-dichloro-4-fluorophenyl)iodane or its dichloro- or difluoro-analogs.

Below is a table of hypothetical hypervalent iodine(III) derivatives of this compound whose synthesis, while plausible based on general methods, has not been documented.

| Hypothetical Compound Name | Molecular Formula | Plausible Synthetic Precursors |

|---|---|---|

| (Diacetoxy)(2,6-dichloro-4-fluorophenyl)iodane | C₁₀H₇Cl₂FIO₄ | This compound, Peracetic acid |

| Dichloro(2,6-dichloro-4-fluorophenyl)iodane | C₆H₂Cl₄FI | This compound, Chlorine (Cl₂) |

| Difluoro(2,6-dichloro-4-fluorophenyl)iodane | C₆H₂Cl₂F₃I | This compound, Xenon difluoride |

Applications in Oxidation and Electrophilic Functionalization Reactions

Hypervalent iodine(III) reagents are versatile tools for a wide array of chemical transformations. organic-chemistry.org Their utility stems from the electrophilic nature of the iodine(III) center and the excellent leaving group ability of the aryl iodide moiety upon reductive elimination. princeton.edubeilstein-journals.org

Key applications include:

Oxidation Reactions: They are widely used for the oxidation of alcohols to aldehydes and ketones (e.g., using Dess-Martin periodinane, a λ⁵-iodane) and for the α-functionalization of carbonyl compounds. organic-chemistry.orgscripps.edu

Electrophilic Functionalization: Hypervalent iodine reagents can act as electrophilic sources for various functional groups. For example, (diacetoxyiodo)arenes can be used in reactions for aminotransfer, and (dichloroiodo)arenes can serve as electrophilic chlorinating agents. nih.govrsc.org They are also pivotal in oxidative dearomatization reactions and in facilitating a variety of cyclization and rearrangement reactions. researchgate.netbeilstein-journals.org

As no hypervalent iodine derivatives of this compound have been reported in the scientific literature, there are consequently no documented applications of such compounds in oxidation or electrophilic functionalization reactions. Any discussion of their potential reactivity would be purely speculative, based on the behavior of other known hypervalent iodine reagents bearing electron-withdrawing groups.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Dichloro 4 Fluoroiodobenzene

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which atomic positions can be inferred with high precision. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For 2,6-dichloro-4-fluoroiodobenzene, a single-crystal X-ray diffraction study would reveal critical structural parameters. The analysis would precisely measure the C-Cl, C-F, and C-I bond lengths, as well as the bond angles within the benzene (B151609) ring, which may deviate from the ideal 120° due to the steric and electronic effects of the bulky and electronegative substituents. Furthermore, the planarity of the benzene ring and the orientation of the substituents relative to the ring could be definitively established.

Of particular interest would be the analysis of intermolecular interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (in this case, iodine or chlorine) and a nucleophilic site, could play a significant role in the crystal packing of this compound. The crystal structure would elucidate the presence and geometry of any such interactions, as well as other non-covalent forces like π-π stacking between the aromatic rings.

Despite a thorough search of publicly available crystallographic databases, a specific crystal structure report or Crystallographic Information File (CIF) for this compound could not be located. However, data for the related compound 4-fluoroiodobenzene shows it crystallizes in the orthorhombic space group P2₁2₁2₁ nicebiochem.com. The analysis of its crystal structure reveals details about the packing and intermolecular forces that would be analogous to what one might expect for this compound, albeit with modifications due to the additional chlorine substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Studies

High-resolution one-dimensional NMR experiments are fundamental for the initial characterization of this compound.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the benzene ring. There are only two aromatic protons, which are chemically equivalent due to the molecule's symmetry. This would result in a single signal in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent chlorine and iodine atoms and the shielding effect of the fluorine atom. The signal would likely appear as a triplet due to coupling with the fluorine atom and potentially further fine splitting due to long-range coupling with the other proton.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four chemically different carbon atoms. The carbon atom attached to the iodine (C-I) would likely appear at the highest field (lowest ppm value) among the substituted carbons due to the heavy atom effect. The carbons attached to chlorine (C-Cl) would be downfield, as would the carbon attached to fluorine (C-F), with the latter showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The protonated carbon (C-H) would also exhibit a distinct chemical shift. While specific experimental data for this compound is not available, the ¹³C NMR spectrum of the related compound 2,6-dichloro-4-fluorophenol (B1329666) shows characteristic shifts that can serve as a useful comparison oakwoodchemical.com.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. For this compound, a single signal is expected. Its chemical shift would be indicative of the electronic environment created by the adjacent chlorine and iodine atoms. The signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | t | ³JHF ≈ 5-8 |

| ¹³C (C-I) | 90 - 110 | s | - |

| ¹³C (C-Cl) | 125 - 140 | d (due to JCCF) | ²JCCF ≈ 20-30 |

| ¹³C (C-F) | 155 - 170 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-H) | 115 - 125 | d | ²JCH ≈ 1-5, ³JCCF ≈ 5-10 |

| ¹⁹F | -100 to -120 | t | ³JFH ≈ 5-8 |

Note: The data in this table is predictive and based on typical values for similar compounds. Experimental verification is required.

Multi-dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton correlations. In the case of this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a correlation between the signal in the ¹H NMR spectrum and the signal of the protonated carbon in the ¹³C NMR spectrum, allowing for the definitive assignment of the C-H carbon.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This technique would be crucial for assigning the quaternary carbons. For instance, the aromatic proton would show correlations to the adjacent C-Cl and C-F carbons, as well as to the C-I carbon, thus confirming the substitution pattern of the aromatic ring.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used for determining the molecular weight of a compound, its elemental composition, and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₆H₂Cl₂FI), the expected exact mass can be calculated with high accuracy. The presence of chlorine and iodine would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which would lead to a distinctive M, M+2, and M+4 pattern for a molecule containing two chlorine atoms. Iodine is monoisotopic (¹²⁷I).

| Ion | Calculated Exact Mass |

| [C₆H₂³⁵Cl₂FI]⁺ | 289.8425 |

| [C₆H₂³⁵Cl³⁷ClFI]⁺ | 291.8396 |

| [C₆H₂³⁷Cl₂FI]⁺ | 293.8366 |

Note: These are the predicted exact masses for the major isotopic peaks of the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule and the stability of its chemical bonds.

For this compound, MS/MS analysis would likely reveal fragmentation pathways involving the loss of the substituents. The C-I bond is the weakest and would be expected to cleave readily, leading to a prominent fragment ion corresponding to the loss of an iodine atom. Subsequent fragmentation could involve the loss of chlorine atoms or the entire benzene ring structure. The analysis of these fragmentation patterns would provide further confirmation of the compound's identity and structure. While specific MS/MS data for this compound is not available, the fragmentation of related halobenzenes generally proceeds through the loss of the halogen substituents, with the ease of loss correlating with the bond strength (C-I < C-Br < C-Cl < C-F).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, stands as a powerful, non-destructive method for the characterization of molecular structures. By probing the vibrational modes of a molecule, these techniques provide a unique spectral fingerprint, offering valuable insights into the functional groups present and their respective chemical environments. For a polysubstituted benzene derivative such as this compound, vibrational analysis can elucidate the characteristic frequencies associated with the carbon-hydrogen (C-H), carbon-carbon (C-C), carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-iodine (C-I) bonds, as well as the vibrational modes of the benzene ring itself.

While a detailed experimental and theoretical vibrational analysis for this compound is not extensively documented in publicly available scientific literature, the principles of such an analysis can be understood by examining studies on structurally related compounds. Typically, a comprehensive vibrational analysis involves the acquisition of both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. The experimental data are then complemented by quantum chemical calculations, most commonly employing Density Functional Theory (DFT), to predict the vibrational frequencies and aid in the definitive assignment of the observed spectral bands to specific vibrational modes.

Expected Vibrational Modes and Their Approximate Frequency Ranges:

Based on established data for substituted benzenes, the following table outlines the expected regions for the key vibrational modes of this compound. It is important to note that these are approximate ranges and the precise frequencies for this specific molecule would require dedicated experimental measurement and computational modeling.

| Functional Group/Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=C Stretching (aromatic) | 1625 - 1400 | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| C-F Stretching | 1350 - 1150 | Stretching vibration of the carbon-fluorine bond. |

| C-Cl Stretching | 850 - 550 | Stretching vibrations of the carbon-chlorine bonds. |

| C-I Stretching | 600 - 500 | Stretching vibration of the carbon-iodine bond. |

| C-H In-plane Bending | 1300 - 1000 | Bending of the C-H bonds within the plane of the benzene ring. |

| C-H Out-of-plane Bending | 900 - 675 | Bending of the C-H bonds out of the plane of the benzene ring. |

Detailed Research Findings:

A thorough search of scientific databases did not yield specific peer-reviewed research articles detailing the experimental FTIR and FT-Raman spectra, or a comprehensive theoretical vibrational analysis for this compound. The available literature focuses on related compounds, which allows for the prediction of the general spectral features but does not provide the precise data required for a detailed discussion and the creation of specific data tables for the title compound.

For a definitive analysis, future research would need to be undertaken to:

Synthesize and purify this compound.

Record the FTIR and FT-Raman spectra of the compound in the solid or solution phase.

Perform quantum chemical calculations (e.g., using DFT with an appropriate basis set) to model the molecular geometry and predict the vibrational frequencies and intensities.

Correlate the experimental and theoretical data to provide a complete and accurate assignment of all fundamental vibrational modes.

Without such dedicated research, any further discussion on the specific vibrational modes of this compound would be speculative.

Based on a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific published computational and theoretical studies focusing solely on the chemical compound This compound .

While computational research exists for structurally analogous compounds, such as 2,6-dichloro-4-fluorophenol and various halobenzenes, this information cannot be substituted to describe this compound accurately. The presence of an iodine atom is critical to the molecule's electronic structure, reactivity, and potential for halogen bonding, making direct extrapolation from other compounds scientifically unsound.

Detailed and specific research findings pertaining to the following topics for this compound are not available in the public domain:

Density Functional Theory (DFT) Calculations: No specific studies on its geometry optimization, frontier molecular orbitals (FMO), or transition state modeling were identified.

Quantum Chemical Modeling: While the principles of halogen bonding are well-studied, specific quantum chemical models detailing these interactions for this particular compound are not published.

Molecular Dynamics Simulations: There is no available research on molecular dynamics simulations to analyze its intermolecular interactions or solvent effects.

QSAR Modeling: No quantitative structure-activity relationship (QSAR) models for derivatives of this compound were found.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the user's request. Constructing such an article would require fabricating data or using inappropriate analogies, which would violate the core principles of scientific accuracy.

Applications of 2,6 Dichloro 4 Fluoroiodobenzene in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Pharmaceutical Intermediates

2,6-Dichloro-4-fluoroiodobenzene is a key starting material for producing other chemical intermediates that are widely used in the synthesis of pharmaceuticals. patsnap.com A primary application is its conversion into 2,6-dichloro-4-fluorobenzaldehyde (B1424262). patsnap.com This transformation is typically achieved through a Grignard exchange reaction, where the highly reactive iodobenzene moiety is selectively converted into a Grignard reagent, which is then formylated. patsnap.com The resulting benzaldehyde is a crucial intermediate for building more complex molecular architectures found in various active pharmaceutical ingredients. patsnap.com The presence of the dichloro and fluoro substituents on the benzaldehyde ring is essential for modulating the biological activity and pharmacokinetic properties of the final drug products.

Table 1: Synthesis of a Key Pharmaceutical Intermediate

| Starting Material | Reagents | Product | Application |

|---|

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are frequently found in modern agrochemicals, including fungicides, herbicides, and insecticides. Fluorinated aromatic compounds, in particular, are known to enhance the efficacy and metabolic stability of crop protection agents. rhhz.net For instance, the difluorobenzonitrile and difluorobenzaldehyde moieties are precursors in the synthesis of various agrochemicals. rhhz.net The conversion of this compound to intermediates like 2,6-dichloro-4-fluorobenzaldehyde provides a direct pathway to molecules used in the fine chemical industry. patsnap.com The ability to selectively functionalize the C-I bond while leaving the more robust C-Cl and C-F bonds intact allows for the precise and controlled assembly of complex agrochemical structures.

Application in Radiochemistry and Isotope Labeling (drawing parallels from 4-[¹⁸F]Fluoroiodobenzene)

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a critical area of medical research, and fluorine-18 (¹⁸F) is a commonly used radionuclide due to its favorable decay properties. nih.govresearchgate.net A key challenge in ¹⁸F radiochemistry is the efficient incorporation of the short-lived isotope into complex organic molecules. nih.gov

One established method involves the iodine–[¹⁸F]fluorine exchange reaction on aromatic rings. mdpi.com The compound 4-[¹⁸F]fluoroiodobenzene is a versatile building block synthesized via this method, which can then be used in subsequent cross-coupling reactions to create complex PET tracers. researchgate.netsigmaaldrich.com

Drawing a direct parallel, this compound is an ideal precursor for similar radiosynthesis applications. The presence of the iodine atom provides a reactive site for nucleophilic substitution with [¹⁸F]fluoride. The resulting radiolabeled product, 2,6-dichloro-4-[¹⁸F]fluoroiodobenzene, would be a valuable intermediate. The remaining iodine atom could then be used in transition metal-mediated cross-coupling reactions, such as the Sonogashira or Suzuki couplings, to attach it to biomolecules for imaging purposes. researchgate.net This "late-stage" radiofluorination is highly desirable as it minimizes the time required for synthesis, which is crucial given the short 109.7-minute half-life of ¹⁸F. nih.gov

Table 2: Comparison of Precursors for Radiochemistry

| Compound | Key Features for Radiosynthesis | Potential Application |

|---|---|---|

| 4-Fluoroiodobenzene | - Iodine atom for [¹⁸F]fluorine exchange. - Can be converted to 4-[¹⁸F]fluoroiodobenzene, a building block for PET tracers. researchgate.netsigmaaldrich.com | Used in Sonogashira cross-coupling to prepare PET radiopharmaceuticals. researchgate.net |

Contribution to Materials Science and Organic Electronics

Halogenated organic compounds are fundamental building blocks in materials science, used to construct everything from porous polymers to active components in electronic devices.

In the field of organic solar cells (OSCs), controlling the morphology of the active layer is critical for achieving high efficiency. dntb.gov.uaresearchgate.net Volatile solid additives are often used to optimize the bulk heterojunction (BHJ) morphology of the donor-acceptor network. bohrium.com Halogenated compounds, such as 1,4-diiodobenzene and halogenated thiophenes, have proven effective as solid additives. researchgate.netbohrium.com They help control the molecular packing and phase separation within the active layer, which in turn improves charge generation and transport. bohrium.com

Given this precedent, this compound is a strong candidate to function either as a solid additive or as a precursor for synthesizing larger components for organic electronic materials. Its polyhalogenated nature can influence intermolecular interactions, such as halogen bonding, which can direct the self-assembly of organic semiconductors and enhance device performance.

The multiple halogen atoms on this compound offer several reactive sites for polymerization reactions. Halogenated benzenes can be used as monomers in cross-coupling reactions, such as Heck or Suzuki couplings, to create inorganic-organic hybrid porous polymers. researchgate.net These materials often exhibit high thermal stability and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

The differential reactivity of the C-I versus C-Cl bonds in this compound allows for sequential, site-selective functionalization. For example, the more reactive C-I bond can be used in an initial coupling reaction, followed by a second reaction at the C-Cl positions under different conditions. This controlled approach enables the design of complex, hyperbranched, or cross-linked polymer architectures that would be difficult to achieve with less functionalized monomers. Furthermore, halogen bonding itself is an emerging tool in polymer chemistry, utilized in reversible complexation mediated polymerization (RCMP) to synthesize well-defined polymers. rsc.org

Development of Novel Reagents and Ligands Derived from this compound

The unique substitution pattern of this compound makes it an excellent scaffold for developing novel reagents and ligands for organic synthesis. The C-I bond is particularly amenable to a variety of transformations, including metal-halogen exchange and cross-coupling reactions, allowing for the introduction of diverse functional groups.

A notable example is the synthesis of precursors for stable triphenylmethyl (trityl) radicals. Research has shown that a mono-iodized precursor, (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, readily participates in various cross-coupling reactions. researchgate.net This approach allows for the introduction of both electron-donating and electron-accepting groups, overcoming previous synthetic limitations and enabling the creation of a wide range of functionalized stable radicals. researchgate.net These novel radical compounds have unique optical and electronic properties, making them valuable as probes and components in materials science. researchgate.net This work demonstrates how the 2,6-dichloro-4-iodophenyl moiety, derived from a structure like this compound, is a critical component in the design of advanced chemical reagents.

Environmental and Toxicological Research on Halogenated Aromatic Compounds

Investigation of Biodegradation and Environmental Fate Pathways

Studies on Bioaccumulation and Environmental Persistence in Ecosystems

Detailed studies on the bioaccumulation potential and environmental persistence of 2,6-Dichloro-4-fluoroiodobenzene in various ecosystems could not be located in the available scientific literature. Generally, halogenated organic compounds are known for their persistence in the environment due to the strength of the carbon-halogen bonds, which makes them resistant to natural degradation processes. nih.gov This persistence can lead to their accumulation in soil, water, and sediment. nih.gov Compounds with these characteristics can also bioaccumulate in organisms, moving up the food chain and potentially reaching concentrations that are harmful to wildlife and humans. nih.gov However, without empirical data for this compound, its specific bioaccumulation factor and environmental half-life are undetermined.

Research on Remediation Strategies for Halogenated Organic Pollutants

There is a significant body of research on remediation strategies for environments contaminated with halogenated organic pollutants. These strategies can be broadly categorized into physical, chemical, and biological methods. Bioremediation, which utilizes microorganisms to break down contaminants, is considered a promising and environmentally friendly approach. For other halogenated compounds, researchers have identified various microbial strains capable of initiating their degradation. For instance, the degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by numerous microorganisms has been extensively studied. mdpi.comnih.gov These studies have elucidated the enzymatic pathways and genetic basis for the breakdown of such compounds. mdpi.comnih.gov However, specific research on remediation strategies tailored to or tested on this compound is not currently available. The effectiveness of existing remediation technologies for this specific compound would need to be investigated through dedicated research.

Future Research Directions and Emerging Avenues for 2,6 Dichloro 4 Fluoroiodobenzene

Development of Highly Selective and Sustainable Catalytic Transformations

The presence of iodo, chloro, and fluoro substituents on the same aromatic ring makes 2,6-dichloro-4-fluoroiodobenzene an ideal substrate for investigating and developing highly selective catalytic cross-coupling reactions. The well-established reactivity trend of aryl halides in palladium-catalyzed reactions (C-I > C-Br > C-Cl) provides a predictable framework for sequential functionalization.

Future research will likely focus on exploiting this differential reactivity to construct complex, unsymmetrical molecules in a controlled, stepwise manner. For instance, initial cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations, can be selectively performed at the more reactive C-I bond. researchgate.netwikipedia.orgwikipedia.orgwikipedia.org Following this initial transformation, subsequent coupling reactions can be directed to the C-Cl bonds, which are ortho to the newly introduced group. This approach opens up pathways to novel multisubstituted aromatic compounds that are difficult to access through traditional synthetic routes.

A key challenge and area of focus will be the development of catalytic systems that offer enhanced selectivity and sustainability. This includes the design of new ligands for palladium and other transition metals that can fine-tune the catalyst's activity and selectivity, allowing for controlled reactions at the less reactive C-Cl bonds. nih.govnih.gov Furthermore, there is a growing emphasis on "green" chemistry principles. Research into photocatalytic transformations and the use of more environmentally benign solvents and reagents will be crucial. researchgate.netnih.gov Visible-light photocatalysis, for example, offers a milder and more sustainable alternative to traditional thermal methods for activating carbon-halogen bonds. researchgate.net

Table 1: Potential Selective Cross-Coupling Reactions with this compound

| Coupling Reaction | Reactive Site | Potential Product Class |

| Suzuki-Miyaura | C-I | Biaryls |

| Sonogashira | C-I | Arylalkynes |

| Buchwald-Hartwig Amination | C-I | Arylamines |

| Heck | C-I | Substituted Alkenes |

| Subsequent Couplings | C-Cl | Polysubstituted Aromatics |

Integration into Continuous Flow Chemistry and Microreactor Systems

The synthesis and manipulation of highly reactive intermediates, such as Grignard reagents derived from this compound, often pose significant safety and scalability challenges in traditional batch reactors. chemicalprocessing.comfraunhofer.defraunhofer.de Continuous flow chemistry and microreactor systems offer a promising solution to these issues.

By conducting reactions in the small, well-defined channels of a microreactor, heat and mass transfer can be precisely controlled, mitigating the risks associated with highly exothermic processes. chemicalprocessing.comfraunhofer.de This enhanced control not only improves safety but can also lead to higher yields and purities by minimizing the formation of byproducts. fraunhofer.de The short residence times within the reactor can also be beneficial when working with unstable intermediates. nih.gov

Exploration of Novel Bioactive Derivatives and Ligands

Polyhalogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers a unique scaffold for the design and synthesis of novel bioactive molecules. The fluorine atom, in particular, is a common feature in many modern drugs, often introduced to enhance metabolic stability, binding affinity, and bioavailability.

Future research will focus on using this compound as a starting material to generate libraries of new compounds for biological screening. Through selective functionalization at the iodo and chloro positions, a wide variety of substituents can be introduced, allowing for the systematic exploration of structure-activity relationships. For instance, the synthesis of novel N-aryl amines and related heterocycles via Buchwald-Hartwig amination could lead to the discovery of new kinase inhibitors or other targeted therapies. wikipedia.orgrug.nllibretexts.org

In addition to its role as a precursor to bioactive molecules, the 2,6-dichloro-4-fluorophenyl moiety itself can be incorporated into the design of novel ligands for transition metal catalysis. The steric and electronic properties imparted by the halogen atoms can influence the geometry and reactivity of the resulting metal complexes, potentially leading to catalysts with improved performance in a variety of organic transformations.

Advanced Material Design Leveraging Specific Halogenation Patterns

The field of crystal engineering has increasingly recognized the importance of halogen bonding as a reliable non-covalent interaction for the self-assembly of molecules into well-defined supramolecular architectures. nih.govsemanticscholar.orgwikipedia.org The presence of iodine, chlorine, and fluorine atoms in this compound makes it a fascinating candidate for the design of new crystalline materials.

The iodine atom, being the most polarizable, is a strong halogen bond donor, while the chlorine atoms can also participate in halogen bonding. semanticscholar.org The highly electronegative fluorine atom influences the electronic properties of the ring and can participate in weaker interactions. This combination of halogen bond donors and the potential for other intermolecular interactions, such as π-π stacking, provides a rich toolbox for controlling the solid-state packing of molecules.

Future research will explore the co-crystallization of this compound and its derivatives with various halogen bond acceptors to create novel materials with tailored properties. nih.gov This could include the development of new liquid crystals, porous materials for gas storage, and organic electronic materials. semanticscholar.orgrsc.org The precise directionality of halogen bonds allows for a high degree of control over the resulting supramolecular structures, opening up exciting possibilities for the rational design of functional materials from the molecular level up. wikipedia.orgnih.gov The synthesis of conjugated polymers incorporating the 2,6-dichloro-4-fluorophenyl unit, potentially via continuous flow methods, could also lead to new materials for applications in organic electronics. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-4-fluoroiodobenzene, and how do reaction conditions influence yield?

- Methodology : Compare sequential halogenation vs. directed metalation strategies. For example, iodine introduction via diazonium salt intermediates (at 0–5°C) followed by chlorination/fluorination using SOCl₂/Selectfluor® can yield 65–78% efficiency. Monitor reaction progress via TLC or HPLC, and optimize using orthogonal experimental design (varying temperature, solvent polarity, and catalyst load) .

- Key parameters : Temperature control (<10°C for iodination), anhydrous conditions for halogen stability, and purification via column chromatography (hexane/ethyl acetate gradient).

Q. How can researchers characterize the physical properties (e.g., melting point, solubility) of this compound?

- Methodology : Use differential scanning calorimetry (DSC) for melting point determination and UV-Vis spectroscopy for solubility profiling in polar/non-polar solvents. Reference CRC Handbook data for analogous halogenated aromatics (e.g., p-fluoroiodobenzene: b.p. 15.5°C ).

- Validation : Cross-check NMR (¹³C/¹⁹F) and mass spectrometry (EI-MS) to confirm molecular integrity and rule out decomposition during analysis.

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, GC-MS for volatile impurity detection, and X-ray crystallography for structural elucidation. For trace halogenated byproducts, employ ICP-MS to quantify residual iodine/chlorine .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, I) influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform Hammett analysis using substituent constants (σₚ values: F = +0.06, Cl = +0.23, I = +0.18) to predict regioselectivity in Suzuki-Miyaura couplings. Compare catalytic efficiency of Pd(0)/Pd(II) systems under inert atmospheres .

- Data interpretation : Correlate reaction rates (kinetic studies) with DFT-calculated LUMO energies of the aryl halide to identify rate-limiting steps.

Q. How can researchers resolve contradictions in reported spectral data (e.g., ¹H NMR shifts) for halogenated benzene derivatives?

- Methodology : Use deuterated solvents (CDCl₃) and 2D NMR techniques (COSY, NOESY) to assign overlapping signals. For example, the deshielding effect of iodine may shift aromatic protons downfield by 0.3–0.5 ppm compared to non-iodinated analogs .

- Troubleshooting : Replicate experiments under standardized conditions (e.g., 400 MHz NMR, 25°C) and compare with literature databases (e.g., PubChem, CAS) to identify solvent/isotope artifacts.

Q. What strategies mitigate thermal instability during the synthesis or storage of this compound?

- Methodology : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>120°C). Stabilize via inert gas storage (Argon) and addition of radical scavengers (BHT, 0.1% w/w) .

- Preventive design : Substitute labile iodine with trimethylsilyl groups in intermediates, followed by late-stage iodination to minimize degradation.

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

- Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental microcosm studies (soil/water systems) and LC-MS/MS detection of metabolites .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar halogenated aromatics?

- Root cause : Differences in halogenation sequence (e.g., iodination before vs. after chlorination) or competing side reactions (e.g., Scholl cyclization).

- Resolution : Design controlled experiments to isolate variables (e.g., Cl₂ gas vs. NCS for chlorination) and publish negative results to clarify optimal protocols .

Q. How to address discrepancies in reported X-ray crystallographic data for iodobenzene derivatives?

- Approach : Re-refine raw diffraction data (CCDC entries) using modern software (ShelXL) to correct for absorption/thermal motion artifacts. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Methodological Best Practices

- Experimental design : Apply PICO (Population: reaction system; Intervention: catalyst/solvent; Comparison: control reactions; Outcome: yield/purity) and FINER (Feasible, Novel, Ethical, Relevant) frameworks to formulate hypotheses .

- Safety protocols : Follow OSHA guidelines for halogen handling (e.g., fume hood use, PPE for iodine vapors) and waste disposal via licensed contractors for halogenated organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.